Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a pyrrolo[3,4-c]pyrazole core, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by benzylation. The reaction conditions often involve the use of catalysts such as iodine or silver to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives, each with potential biological activities .
Scientific Research Applications
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It can modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with similar biological activities.
Pyrazoline: A reduced form of pyrazole with distinct pharmacological properties.
Indazole: A benzo-fused pyrazole with unique biological activities
Uniqueness
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group, which can enhance its biological activity and selectivity compared to other pyrazole derivatives .
Biological Activity
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C15H17N3O2, and it has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer research.
Property | Value |
---|---|
Molecular Formula | C15H17N3O2 |
Molar Mass | 271.31 g/mol |
CAS Number | 2228971-71-7 |
Purity | Typically 98% |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. This compound has been investigated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Docking studies have shown that it forms hydrogen bonds with key amino acids in the receptor's active site, enhancing its inhibitory effects on tumor growth and metastasis .
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3), with IC50 values as low as 0.33 μM, indicating potent efficacy compared to standard chemotherapeutics like Doxorubicin .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties.
- Research Findings : Studies have indicated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent.
- Mechanism : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens, leading to their death. For example, it has been suggested that it disrupts the tricarboxylic acid cycle in bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity.
Key Findings
- Functional Groups : Variations in substituents on the pyrazole ring significantly influence the biological activity of the compound.
- Hybridization Effects : The presence of certain hybridized structures enhances binding affinity to target receptors .
- Selectivity : Some derivatives exhibit selective inhibition against COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
VDLYALNDLSQDJG-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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